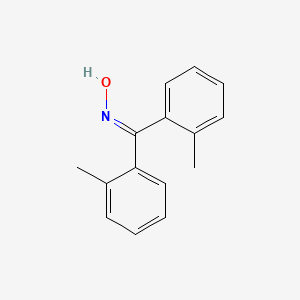
Methanone, bis(2-methylphenyl)-, oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, bis(2-methylphenyl)-, oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen, alkyl, or aryl groups. This particular oxime is derived from methanone, bis(2-methylphenyl)-, which is a ketone with two 2-methylphenyl groups attached to the carbonyl carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanone, bis(2-methylphenyl)-, oxime typically involves the reaction of methanone, bis(2-methylphenyl)- with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds as follows:
- Dissolve methanone, bis(2-methylphenyl)- in ethanol.
- Add hydroxylamine hydrochloride and sodium acetate to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter off the precipitated product.
- Recrystallize the product from ethanol to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
- Using large reactors for the reaction.
- Employing continuous stirring and temperature control to ensure uniform reaction conditions.
- Utilizing filtration and recrystallization techniques to purify the product.
Chemical Reactions Analysis
Types of Reactions
Methanone, bis(2-methylphenyl)-, oxime undergoes several types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles.
Reduction: The oxime can be reduced to form amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted oximes or other derivatives.
Scientific Research Applications
Methanone, bis(2-methylphenyl)-, oxime has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for treating certain diseases.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methanone, bis(2-methylphenyl)-, oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound can undergo redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Methanone, bis(2-methylphenyl)-, oxime can be compared with other oximes such as:
Acetone oxime: A simpler oxime with different reactivity and applications.
Benzophenone oxime: Similar in structure but with different substituents, leading to varied chemical properties.
Cyclohexanone oxime: Used in the production of caprolactam, a precursor for nylon.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other oximes.
Properties
CAS No. |
108714-78-9 |
|---|---|
Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
N-[bis(2-methylphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C15H15NO/c1-11-7-3-5-9-13(11)15(16-17)14-10-6-4-8-12(14)2/h3-10,17H,1-2H3 |
InChI Key |
BJYDQNYKCCLENM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=NO)C2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















